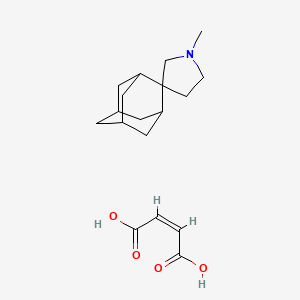

Spiroamantadine

説明

特性

CAS番号 |

34522-38-8 |

|---|---|

分子式 |

C18H27NO4 |

分子量 |

321.4 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;1'-methylspiro[adamantane-2,3'-pyrrolidine] |

InChI |

InChI=1S/C14H23N.C4H4O4/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10;5-3(6)1-2-4(7)8/h10-13H,2-9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

SWIQYYKGWFIKJQ-BTJKTKAUSA-N |

異性体SMILES |

CN1CCC2(C1)C3CC4CC(C3)CC2C4.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CN1CCC2(C1)C3CC4CC(C3)CC2C4.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

他のCAS番号 |

34522-38-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

DU-34569 Maleate; DU-34569; DU34569 Maleate; DU34569; DU 34569 Maleate; DU 34569; N-Methyl-adamantanespiro-3'-pyrrolidine; N-Methyladamantane-2-spiro-3'-pyrrolidine |

製品の起源 |

United States |

Foundational & Exploratory

Spiroamantadine Derivatives: A Technical Guide to Antiviral Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spiroamantadine derivatives, a promising class of antiviral compounds. Building upon the foundational adamantane scaffold of drugs like amantadine and rimantadine, these spirocyclic analogues exhibit significant potential against various viruses, including drug-resistant influenza strains and coronaviruses. This document details their mechanisms of action, summarizes key quantitative antiviral data, outlines essential experimental protocols for their evaluation, and visualizes complex biological and experimental processes.

Introduction: Overcoming Antiviral Resistance

Adamantane derivatives, such as amantadine and rimantadine, were historically significant for the prophylaxis and treatment of Influenza A virus infections.[1] Their mechanism relies on blocking the viral M2 proton channel, a crucial step for the virus to uncoat and release its genetic material into the host cell.[2][3] However, the emergence of widespread resistance, primarily through mutations like S31N in the M2 protein, has rendered these first-generation drugs largely ineffective for seasonal flu.[4][5][6]

This challenge has spurred the development of novel analogues designed to overcome resistance. This compound derivatives, which incorporate the rigid adamantane cage into a spirocyclic system, represent a key innovation. These structural modifications can alter the compound's binding affinity and steric interactions within the M2 channel, allowing them to inhibit both wild-type and amantadine-resistant influenza viruses.[4][7] Furthermore, research has expanded to explore their activity against other viruses, including human coronaviruses like SARS-CoV-2.[8][9]

Mechanism of Action

The antiviral activity of this compound derivatives is multifaceted, primarily targeting viral ion channels but also potentially interfering with other stages of the viral life cycle.

Inhibition of the Influenza A M2 Proton Channel

The canonical mechanism of action for this compound derivatives against Influenza A is the blockade of the M2 proton channel. This process is essential for viral replication.

-

Entry: The influenza virus enters the host cell via endocytosis, becoming enclosed in an endosome.[3]

-

Acidification: The host cell pumps protons (H+) into the endosome, lowering its pH.[3]

-

M2 Channel Activation: This acidic environment activates the viral M2 protein, which forms a channel allowing protons to flow from the endosome into the virus particle.[3]

-

Uncoating: The influx of protons acidifies the viral interior, causing the viral RNA, bound to matrix protein 1 (M1), to be released. This uncoating is a prerequisite for the viral genome to enter the cytoplasm and begin replication.[10]

-

Inhibition: this compound derivatives bind within the pore of the M2 channel, physically obstructing the flow of protons. This prevents viral uncoating and effectively halts the replication cycle.[7][11]

Activity Against Resistant Strains and Alternative Mechanisms

While the primary target remains the M2 channel, certain this compound analogues have demonstrated activity against amantadine-resistant influenza strains (e.g., those with the M2S31N mutation). This is achieved through multiple, complementary mechanisms:

-

Inhibition of Cellular Entry: Some derivatives, particularly those with significant lipophilic additions, can inhibit the initial entry of the virus into the host cell.[4]

-

Disruption of Viral Assembly: A subset of lipophilic analogues has been shown to disrupt the colocalization of the M2 and M1 proteins, a process required for the assembly and budding of new virus particles.[4]

Activity Against Coronaviruses

The antiviral activity of adamantane derivatives, including spiro-analogues, is also being investigated against coronaviruses. The proposed mechanism involves the inhibition of viroporins, which are small hydrophobic viral proteins that form ion channels. For SARS-CoV-2, the Envelope (E) protein is a well-characterized viroporin that functions as an ion channel, and it is considered a potential target for amantadine-based drugs.[12]

Quantitative Antiviral Activity Data

The efficacy of this compound derivatives is determined by their ability to inhibit viral replication at concentrations that are non-toxic to host cells. This is quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50). A higher SI value indicates greater antiviral specificity.

Table 1: In Vitro Antiviral Activity of this compound Derivatives against Influenza Viruses

| Compound/Derivative | Virus Strain | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|

| Amantadine | Influenza A/H3N2 | MDCK | ~2.5 - 5.0 | >100 | >20-40 | [13] |

| Rimantadine | A/Soloman Island/3/2006 (H1N1) | MDCK | 0.024 | >50 | >2083 | [10] |

| Spiro[adamantane-2,2'-pyrrolidine] (49) | M2S31N viruses | MDCK | >5-fold lower than rimantadine | >50 | - | [4] |

| 1'-methyl spiro(adamantane-2,3'-pyrrolidine) | Influenza A/Hong Kong/68 | - | Protective in vivo | - | - | [14][15] |

| Spiro[cyclopropane-1,2'-adamantan]-2-amines (6b, 6c) | Influenza A | Various | Lower than amantadine | Low cytotoxicity | High | [16] |

| Spiro[pyrrolidine-2,2'-adamantanes] (16a, 16b, 17) | Influenza A | Various | Lower than amantadine | Low cytotoxicity | High |[16] |

Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Coronaviruses

| Compound/Derivative | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|

| Amantadine | SARS-CoV-2 | VeroE6 | 116 | >1420 | 12.2 | [17] |

| Amantadine | SARS-CoV-2 | A549-ACE2 | 120 | >400 | >3.3 | [8] |

| Rimantadine | SARS-CoV-2 | VeroE6 | 36 | 622 | 17.3 | [17] |

| Rimantadine | SARS-CoV-2 | A549-ACE2 | 30 | >400 | >13.3 | [8] |

| Amantadine Derivative (4A) | HCoV-229E | MDBK | 641.65 | >800 | >1.25 | [18] |

| Amantadine Derivative (3F4) | SARS-CoV-2 | Vero CCL-81 | ~100x lower than Amantadine | - | High |[9] |

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison requires careful consideration of the experimental context.

Experimental Protocols and Workflows

Evaluating the antiviral potential of this compound derivatives involves a standardized set of in vitro and in vivo experiments.

In Vitro Evaluation Workflow

The initial screening of compounds follows a logical progression from assessing toxicity to determining antiviral efficacy.

Key Experimental Methodologies

A. Cytotoxicity Assay (MTT Method) [19] This assay determines the concentration of the compound that is toxic to the host cells (CC50).

-

Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate at a specified density (e.g., 1 x 10⁴ cells/well) and incubate overnight.

-

Compound Dilution: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add the compound dilutions to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Calculation: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

B. Antiviral Plaque Reduction Assay [19] This assay measures the ability of a compound to inhibit the formation of viral plaques, thereby determining its effective concentration (EC50).

-

Cell Monolayer: Grow a confluent monolayer of host cells (e.g., MDCK) in 6-well or 12-well plates.

-

Virus-Compound Mixture: Prepare serial dilutions of the compound. Pre-incubate a known titer of the virus with each compound dilution for 1 hour.

-

Infection: Remove the medium from the cell monolayers and infect them with the virus-compound mixtures. Allow 1 hour for viral adsorption.

-

Overlay: Remove the inoculum, wash the cells, and overlay them with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining: Fix the cells and stain with a dye like crystal violet. Viable cells will be stained, while areas of cell death (plaques) will remain clear.

-

Quantification: Count the number of plaques in each well.

-

Calculation: The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

C. In Vivo Efficacy Model (Influenza in Mice) [9][19] Animal models are crucial for evaluating the preclinical efficacy and safety of lead compounds.

-

Animal Groups: Randomly assign mice (e.g., BALB/c) to treatment groups: compound group, positive control group (e.g., oseltamivir), and vehicle control group.

-

Infection: Infect all mice intranasally with a lethal or sub-lethal dose of the influenza virus.

-

Treatment: Begin treatment at a specified time point (e.g., 4 hours post-infection) and continue for a set duration (e.g., 5 days). Administration can be via intraperitoneal injection, oral gavage, or other appropriate routes.

-

Monitoring: Monitor the mice daily for key endpoints such as weight loss, clinical signs of illness, and survival for a period of 14-21 days.

-

Viral Titer Analysis: On a predetermined day post-infection (e.g., day 3 or 5), euthanize a subset of mice from each group and collect lung tissue to determine the viral titer via a TCID50 assay or RT-qPCR.

Structure-Activity Relationships (SAR)

The antiviral activity of this compound derivatives is highly dependent on their three-dimensional structure. SAR studies explore how chemical modifications to the core scaffold affect biological activity, providing a rational basis for designing more potent and selective drugs.

Key SAR insights include:

-

Lipophilicity: The lipophilicity of the molecule, often enhanced by adding larger adducts, can influence the mechanism of action. Highly lipophilic analogues may exhibit alternative mechanisms beyond simple M2 channel blocking, such as disrupting viral assembly.[4]

-

Spiro-Ring Substituents: The nature, size, and position of substituents on the spiro-heterocycle are critical. For spiro[pyrrolidine-2,2'-adamantanes], the position of a methyl group on the pyrrolidine ring significantly impacts activity against specific influenza strains.[20]

-

Stereochemistry: The specific stereoisomer of a compound can influence its binding affinity and biological activity.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of antiviral agents. They have demonstrated potent activity against both wild-type and drug-resistant strains of Influenza A virus, and emerging data suggests a potential role in combating other viral pathogens like coronaviruses. Their unique spirocyclic structure allows for fine-tuning of physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on:

-

Expanding the Antiviral Spectrum: Systematic screening of this compound libraries against a wider range of viruses.

-

Optimizing Lead Compounds: Further medicinal chemistry efforts to improve the safety and efficacy of current lead derivatives, guided by detailed SAR and in silico modeling.[13]

-

Combination Therapies: Investigating the synergistic effects of combining this compound derivatives with other classes of antivirals, such as neuraminidase inhibitors, to enhance efficacy and reduce the likelihood of resistance.[21]

-

Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical toxicity studies and into human clinical trials.

The continued exploration of the this compound scaffold is a critical endeavor in the ongoing search for novel therapeutics to address the global threat of viral diseases.

References

- 1. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The treatment of influenza with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Viral M2 ion channel protein: a promising target for anti-influenza drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amantadine has potential for the treatment of COVID-19 because it inhibits known and novel ion channels encoded by SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vitro antiviral activity and preliminary clinical trials of a new adamantane compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of the Adamantane Spiro Scaffold: A Technical Guide to Its Discovery and Development in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has proven to be a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of therapeutic agents. Among the diverse classes of adamantane derivatives, spiro compounds—those in which one atom is the single common member of two rings—have emerged as a particularly fruitful area of research, leading to the discovery of potent agents with a range of biological activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and development of adamantane spiro compounds, with a focus on their antiviral applications.

Discovery and Early Development: A Quest for Superior Antiviral Agents

The journey of adamantane spiro compounds is intrinsically linked to the success and subsequent limitations of the first-generation adamantane antivirals, amantadine and rimantadine. While these drugs were groundbreaking in the treatment of influenza A, the emergence of resistant strains necessitated the search for new, more potent analogues. This led researchers to explore modifications of the adamantane core, with the spirocyclic architecture offering a novel way to orient substituents and interact with biological targets.

Early investigations in the 1970s focused on the synthesis and antiviral screening of adamantane spiro-pyrrolidines. These efforts quickly bore fruit, with compounds like 1′-methyl-spiro(adamantane-2,3′-pyrrolidine) demonstrating significantly greater activity against influenza A viruses than amantadine. This initial success spurred further exploration of different heterocyclic rings and substituents, leading to the development of a diverse library of adamantane spiro compounds with a broad spectrum of antiviral activity.

Synthesis of Adamantane Spiro Compounds: The Central Role of Adamantanone

The primary synthetic precursor for the majority of adamantane spiro compounds is adamantanone. This readily available starting material provides a convenient carbonyl group for the construction of the spirocyclic system. A general and widely employed synthetic strategy involves the condensation of adamantanone with various amines and other reagents to form the desired heterocyclic ring.

General Experimental Protocol for the Synthesis of Adamantane Spiro-pyrrolidines

A common method for the synthesis of adamantane spiro-pyrrolidines involves a multi-step process starting from adamantanone. The following is a generalized protocol based on literature descriptions:

-

Reaction with Amino Acids: Adamantanone is reacted with an amino acid, such as sarcosine (N-methylglycine), in a suitable solvent like dimethylformamide (DMF).

-

Formation of the Spiro-pyrrolidine Ring: The reaction proceeds via a condensation mechanism, followed by cyclization to form the spiro-pyrrolidine ring system attached to the adamantane core.

-

Purification: The resulting adamantane spiro-pyrrolidine derivative is then purified using standard techniques such as crystallization or column chromatography.

The specific reaction conditions, including temperature, reaction time, and the choice of reagents, can be modified to synthesize a variety of N-substituted adamantane spiro-pyrrolidines.

Biological Activity and Structure-Activity Relationships

The primary therapeutic application of adamantane spiro compounds has been in the treatment of viral infections, particularly influenza A. However, research has expanded to include their effects on other viruses, as well as their potential as anticancer, antiprotozoal, and antidiabetic agents.

Antiviral Activity

Adamantane spiro compounds have consistently demonstrated potent activity against a wide range of influenza A virus strains, often surpassing the efficacy of amantadine and rimantadine. Some derivatives have also shown activity against rhinoviruses and coronaviruses.

Table 1: Comparative Antiviral Activity of Adamantane Spiro Compounds against Influenza A Virus

| Compound | Target Virus Strain | In Vitro Potency vs. Amantadine | Reference |

| 1′-Methyl-spiro(adamantane-2,3′-pyrrolidine) maleate | Influenza A/Hong Kong/68 | More efficient | |

| 1-Methylspiro[pyrrolidine-2,2'-adamantane] | Influenza A | ~179 times more potent | |

| Spiro[piperidine-2,2'-adamantane] | Influenza A2/Japan/305/1957 (H2N2) | ~3.3 times more potent | |

| Piperidine 25 (a spiro[piperidine-4,2'-adamantane]) | Influenza A virus | 12-fold more active | |

| Spiro[cyclopropane-1,2'-adamantane]-2-methanamine | Influenza A | 125 times more potent |

Note: The exact potency can vary depending on the specific viral strain and the assay used.

The size and nature of the heterocyclic ring, as well as the substituents on the nitrogen atom, play a crucial role in determining the antiviral potency. For instance, small N-alkyl substituents on the pyrrolidine ring were found to be generally favorable for activity. Expanding the ring from a pyrrolidine to a piperidine has also yielded highly potent compounds.

Other Therapeutic Areas

Beyond their antiviral effects, adamantane spiro compounds have shown promise in other therapeutic areas:

-

Antiprotozoal Activity: Certain spiro[piperidine-4,2'-adamantanes] have demonstrated significant activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

-

Anticancer Activity: Adamantane derivatives, including some with spirocyclic structures, have been investigated for their antiproliferative effects against various cancer cell lines.

-

Antidiabetic Activity: The adamantane scaffold is present in approved antidiabetic drugs, and research into new adamantane derivatives, including spiro compounds, for this indication is ongoing.

Mechanism of Action: Targeting the Influenza A M2 Ion Channel

The primary mechanism of action for the anti-influenza A activity of adamantane spiro compounds is the blockade of the M2 proton ion channel. This viral protein is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle.

Methodological & Application

Protocol for the synthesis of spiro[pyrrolidine-2,2'-adamantanes].

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro[pyrrolidine-2,2'-adamantane] derivatives represent a class of compounds with significant therapeutic potential, particularly as antiviral agents. The rigid, lipophilic adamantane cage, combined with the versatile pyrrolidine ring, provides a unique scaffold for interacting with biological targets. Notably, these compounds have shown promising activity against the influenza A virus. This document provides a detailed protocol for the synthesis of spiro[pyrrolidine-2,2'-adamantanes] via a one-pot, three-component 1,3-dipolar cycloaddition reaction. This method offers an efficient and straightforward route to this important class of molecules.

Principle of the Method

The synthesis is based on the 1,3-dipolar cycloaddition reaction of a non-stabilized azomethine ylide with a dipolarophile. The azomethine ylide is generated in situ from the condensation of adamantanone and an α-amino acid, such as sarcosine (N-methylglycine), through a decarboxylative pathway upon heating. The generated ylide then reacts with an electron-deficient alkene (dipolarophile) to yield the desired spiro[pyrrolidine-2,2'-adamantane] framework. The reaction is highly regioselective, affording a single major product.

Experimental Protocols

General Procedure for the Synthesis of Spiro[pyrrolidine-2,2'-adamantanes]

This protocol is adapted from the general method for 1,3-dipolar cycloaddition reactions to synthesize spiro-pyrrolidine derivatives.

Materials:

-

Adamantanone

-

Sarcosine (or other α-amino acids)

-

Appropriate dipolarophile (e.g., N-phenylmaleimide, dimethyl fumarate, etc.)

-

Anhydrous solvent (e.g., toluene, methanol, or dimethylformamide)

-

Reagents for workup (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a solution of the dipolarophile (1.0 mmol) in the chosen anhydrous solvent (15-20 mL) in a round-bottom flask, add adamantanone (1.0 mmol) and sarcosine (1.0 mmol).

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure spiro[pyrrolidine-2,2'-adamantane] product.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various spiro[pyrrolidine-2,2'-adamantane] derivatives based on the general protocol.

| Entry | Dipolarophile | Product | Yield (%) | m.p. (°C) | Spectroscopic Data Highlights |

| 1 | N-Phenylmaleimide | 1'-Phenyl-spiro[adamantane-2,3'-pyrrolidine]-2',5'-dione | 75-85 | 188-190 | ¹H NMR: characteristic adamantyl protons, phenyl protons, and pyrrolidine ring protons. ¹³C NMR: spiro carbon signal, carbonyl signals. |

| 2 | Dimethyl fumarate | Dimethyl spiro[adamantane-2,3'-pyrrolidine]-4',5'-dicarboxylate | 60-70 | Oil | ¹H NMR: distinct signals for the two methoxy groups. ¹³C NMR: signals for the two ester carbonyls. |

| 3 | Acrylonitrile | Spiro[adamantane-2,3'-pyrrolidine]-4'-carbonitrile | 55-65 | 110-112 | IR: characteristic nitrile stretch. ¹³C NMR: signal for the nitrile carbon. |

Note: Yields and melting points are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of the Synthesis

Reaction Scheme

The overall synthetic pathway for the formation of spiro[pyrrolidine-2,2'-adamantanes] is depicted below.

Caption: General reaction scheme for the synthesis of spiro[pyrrolidine-2,2'-adamantanes].

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental protocol.

Caption: Experimental workflow for the synthesis and purification of spiro[pyrrolidine-2,2'-adamantanes].

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

The solvents used are flammable and should be handled with care, away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The 1,3-dipolar cycloaddition reaction provides a robust and efficient method for the synthesis of spiro[pyrrolidine-2,2'-adamantanes]. This protocol offers a clear and reproducible procedure for obtaining these valuable compounds, which can be further explored for their potential applications in drug discovery and development. The versatility of this reaction allows for the generation of a diverse library of derivatives by varying the amino acid and the dipolarophile.

Application Notes and Protocols for Cell-Based Assays of Spiroamantadine's Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroamantadine, a derivative of amantadine, represents a class of antiviral compounds with potential activity against influenza A viruses. Like its predecessors, this compound is believed to target the viral M2 proton ion channel, a critical component in the viral replication cycle. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound. The described assays include the plaque reduction assay, virus yield reduction assay, and immunofluorescence assay, which are fundamental techniques in antiviral research.

Data Presentation

The antiviral activity and cytotoxicity of this compound against various influenza A strains are summarized below. The data is compiled from in vitro studies using Madin-Darby Canine Kidney (MDCK) cells.

Table 1: Antiviral Activity of this compound (spiro[adamantane-2,2'-pyrrolidine]) against Influenza A Virus Strains

| Virus Strain | M2 Genotype | EC50 (µM) |

| A/H3N2/Victoria/3/1975 | Wild-Type | 1.8 |

| A2/H2N2/Taiwan/1/1964 | Wild-Type | 2.5 |

| A/H1N1/California/07/2009 | S31N | 10.5 |

| A/H1N1/WS/1933 | S31N | 12.5 |

| A/H1N1/PR/8/1934 | S31N + A30T | 15.4 |

EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral activity. Data is illustrative and may vary based on experimental conditions.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50)* |

| MDCK | >50 | >27.8 |

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile. The SI value presented is calculated using the lowest EC50 value from Table 1.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

-

Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a cell-only control.

-

Remove the culture medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the cell-only control.

-

Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the ability of this compound to inhibit the formation of viral plaques.

Materials:

-

Confluent MDCK cell monolayers in 6-well plates

-

Influenza A virus stock of known titer (PFU/mL)

-

This compound

-

DMEM with 1% FBS and 1 µg/mL TPCK-trypsin (infection medium)

-

Agarose overlay (e.g., 2x DMEM mixed with 1.6% agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Wash the confluent MDCK cell monolayers with PBS.

-

Prepare serial dilutions of the influenza virus in infection medium.

-

In separate tubes, mix the virus dilutions with equal volumes of this compound at various concentrations (and a no-drug control). Incubate for 1 hour at 37°C.

-

Inoculate the MDCK cell monolayers with 200 µL of the virus-drug mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

-

After incubation, remove the inoculum and overlay the cells with 2 mL of the agarose overlay containing the corresponding concentration of this compound.

-

Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin for at least 4 hours.

-

Carefully remove the agarose plugs and stain the cell monolayers with crystal violet solution for 15 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

-

Determine the EC50 value from the dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of this compound.

Materials:

-

MDCK cells in 24-well plates

-

Influenza A virus

-

This compound

-

Infection medium

-

96-well plates for TCID50 assay

-

Hemagglutination assay reagents (optional, for virus quantification)

Procedure:

-

Seed MDCK cells in 24-well plates and grow to confluence.

-

Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in the presence of various concentrations of this compound.

-

Incubate the plates at 37°C for 24-48 hours.

-

Harvest the supernatant from each well.

-

Determine the virus titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay on fresh MDCK cell monolayers.

-

Calculate the reduction in virus yield for each drug concentration compared to the no-drug control.

-

Determine the EC50 value based on the reduction in virus titer.

Immunofluorescence Assay for Viral Protein Expression

This assay visualizes the inhibition of viral protein synthesis within infected cells.

Materials:

-

MDCK cells grown on coverslips in 24-well plates

-

Influenza A virus

-

This compound

-

Primary antibody against a viral protein (e.g., nucleoprotein - NP)

-

Fluorescently labeled secondary antibody

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Infect MDCK cells grown on coverslips with influenza A virus (MOI of 1-5) in the presence of different concentrations of this compound.

-

Incubate for 8-12 hours at 37°C.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody against the viral protein for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope and quantify the number of infected (fluorescent) cells.

-

Calculate the percentage of inhibition of viral protein expression for each drug concentration.

Visualizations

Experimental Workflows

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Workflow for the plaque reduction assay.

Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of Spiroamantadine Intermediates

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Spiroamantadine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound intermediates?

A1: The primary methods for purifying this compound intermediates are column chromatography and recrystallization. The choice between these techniques depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: How do I choose the right solvent system for column chromatography?

A2: An effective solvent system for column chromatography should provide good separation between your target intermediate and any impurities. A good starting point is a non-polar solvent with a small amount of a more polar solvent to elute the compound. For many this compound intermediates, a mixture of hexane and ethyl acetate is a common choice. The ideal ratio can be determined by thin-layer chromatography (TLC) analysis.

Q3: What are the key considerations for recrystallizing this compound intermediates?

A3: Successful recrystallization relies on selecting a solvent in which the intermediate is soluble at high temperatures but sparingly soluble at low temperatures. The cooling process should be slow to allow for the formation of pure crystals. Common solvents for the recrystallization of similar amine-containing spiro compounds include ethanol, methanol, or mixtures of solvents like dichloromethane and hexane.

Q4: How can I assess the purity of my this compound intermediate after purification?

A4: The purity of your intermediate should be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for quantifying purity and identifying impurities. Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure of the intermediate and detect any residual solvents or impurities. Mass spectrometry (MS) can be used to confirm the molecular weight of the desired product.

Troubleshooting Guides

Column Chromatography Troubleshooting

| Problem | Possible Cause | Solution |

| Poor Separation | Incorrect solvent system. | Optimize the solvent system using TLC. A less polar solvent system will generally slow down the elution of all compounds. |

| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. | |

| Column packing is uneven. | Ensure the column is packed uniformly without any air bubbles or cracks. | |

| Compound Won't Elute | Solvent system is too non-polar. | Gradually increase the polarity of the solvent system. |

| Cracked Column Bed | Running the column dry. | Always ensure there is solvent above the silica bed. |

| Solvent polarity changed too rapidly. | When running a gradient, increase the polarity of the solvent system gradually. |

Recrystallization Troubleshooting

| Problem | Possible Cause | Solution |

| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |

| Cooling too quickly. | Allow the solution to cool to room temperature slowly, then place it in an ice bath. | |

| Lack of nucleation sites. | Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod. | |

| Oiling Out | Compound is precipitating as a liquid. | Add a small amount of solvent to dissolve the oil, then try cooling the solution more slowly. Consider using a different recrystallization solvent. |

| Impurities are preventing crystallization. | Purify the crude material by column chromatography before attempting recrystallization. | |

| Low Yield | The compound is too soluble in the solvent. | Choose a solvent in which the compound is less soluble at low temperatures. |

| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude material. |

Experimental Protocols

General Protocol for Column Chromatography Purification

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

-

Sample Loading: Dissolve the crude this compound intermediate in a minimal amount of the chromatography solvent and load it onto the top of the silica bed.

-

Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

-

Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.

General Protocol for Recrystallization

-

Solvent Selection: Choose a suitable solvent by testing the solubility of the crude material in small amounts of different solvents.

-

Dissolution: Place the crude this compound intermediate in a flask and add the minimum amount of hot solvent required to fully dissolve it.

-

Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Chilling: Place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Illustrative Purity Data for a this compound Intermediate

| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |

| Column Chromatography | 75 | 95 | 80 |

| Recrystallization | 95 | >99 | 90 |

Note: The data presented in this table is for illustrative purposes only and may not be representative of all this compound intermediate purifications.

Mandatory Visualizations

Caption: Experimental workflow for the purification of this compound intermediates.

Validation & Comparative

In Vivo Antiviral Efficacy of Spiroamantadine and its Analogs in Animal Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiviral effects of spiroamantadine derivatives against influenza A virus in animal models. Due to the limited publicly available in vivo data on a specific compound named "this compound," this guide will focus on closely related spiro-adamantane and other adamantane azaheterocyclic derivatives as representative compounds of this class. The performance of these derivatives is compared with the established antiviral drugs, Amantadine and Oseltamivir.

Executive Summary

Adamantane-based antivirals, including spiro-derivatives, have demonstrated significant potential in combating influenza A virus. In vivo studies in murine models have shown that adamantane azaheterocyclic derivatives can offer protection against lethal influenza infections, even against strains resistant to older adamantanes like Amantadine. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual representations of the proposed mechanisms of action and experimental workflows.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound analogs and comparator drugs in mouse models of influenza A virus infection.

| Compound Class | Specific Compound(s) | Animal Model | Virus Strain | Key Efficacy Parameters | Reference(s) |

| This compound Analogs | (R)-6-(1-adamantyl)-1,3-oxazinan-2-one & (R)-6-(1-adamantyl)piperidin-2,4-dione | BALB/c mice | A/California/04/2009 (H1N1) (Rimantadine-resistant) | - 60-100% survival rate at 15 and 20 mg/kg/day - Significant reduction in lung viral titers - Abolished weight loss | [1][2][3] |

| Amantadine | Amantadine | BALB/c mice | Influenza A (mouse-adapted) | - Reduced mortality rate - Increased mean survival time | [4] |

| Amantadine | Amantadine | BALB/c mice | A/Vietnam/1203/04 (H5N1) (Amantadine-sensitive) | - Monotherapy (15-30 mg/kg/day): Partial protection - Combination with Oseltamivir (10 mg/kg/day): 60-90% survival | [5] |

| Oseltamivir | Oseltamivir | BALB/c mice | A/MS-H275Y (H1N1) (Oseltamivir-resistant) | - 30-60% survival at 100-300 mg/kg/day (prophylactic) - Ineffective when treatment is delayed | [6] |

| Oseltamivir | Oseltamivir | Wild-type mice | A/California/04/2009 (H1N1) | - Improved viral clearance in wild-type mice | [7][8][9] |

Experimental Protocols

Influenza Virus Infection and Antiviral Treatment in Mice

A common experimental design to evaluate the in vivo efficacy of antiviral compounds against influenza A virus in a mouse model is as follows:

-

Animal Model: Specific pathogen-free BALB/c mice (female, 6-8 weeks old) are commonly used.[1][2][3]

-

Virus Strain and Inoculation: Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5 x LD50) of a mouse-adapted influenza A virus strain, such as A/California/04/2009 (H1N1).[1][2][3]

-

Antiviral Compounds and Administration:

-

The test compounds (e.g., adamantane azaheterocyclic derivatives) are dissolved in a suitable vehicle (e.g., 50% DMSO).[1][2][3]

-

Treatment is typically administered orally via gavage.

-

A common dosing regimen is twice daily for 5 consecutive days, starting 4 hours before or shortly after virus inoculation.[1][2][3]

-

Comparator drugs like Rimantadine or Oseltamivir are administered following similar routes and schedules.[1][2][3][6]

-

-

Efficacy Evaluation:

-

Survival Rate: Animals are monitored daily for 14-21 days post-infection, and the percentage of surviving animals is recorded.[1][2][3]

-

Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.[1][2][3]

-

Viral Load in Lungs: On specific days post-infection (e.g., day 4), a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared to determine the viral titer using methods like the 50% tissue culture infective dose (TCID50) assay in Madin-Darby canine kidney (MDCK) cells.[1][2][3]

-

Mean Day to Death (MDD): The average day of death for non-surviving animals is calculated.[1][2][3]

-

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanisms of action for this compound analogs (and adamantanes in general) and Oseltamivir, as well as a typical experimental workflow for in vivo antiviral testing.

Caption: Comparative Mechanisms of Action of Adamantanes and Oseltamivir.

Caption: General Experimental Workflow for In Vivo Antiviral Efficacy Testing.

Conclusion

The available in vivo data, primarily from studies on adamantane azaheterocyclic derivatives, suggest that the this compound class of compounds holds promise as effective antiviral agents against influenza A virus, including strains resistant to older drugs like amantadine and rimantadine. These compounds have demonstrated the ability to significantly improve survival rates and reduce viral replication in the lungs of infected mice. Compared to oseltamivir, which can be less effective against resistant strains or when treatment is delayed, these novel adamantane derivatives may offer a valuable alternative or complementary therapeutic strategy. Further in vivo studies on a broader range of this compound compounds are warranted to fully elucidate their therapeutic potential and to identify lead candidates for clinical development.

References

- 1. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Glubokova - Acta Naturae [actanaturae.ru]

- 2. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Amantadine-oseltamivir combination therapy for H5N1 influenza virus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

Validating the Target Engagement of Spiroamantadine in Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern techniques for validating the cellular target engagement of novel compounds, using the hypothetical molecule Spiroamantadine as a case study. Given its structural similarity to amantadine, a drug with known effects on central nervous system (CNS) targets, we will proceed with the hypothesis that this compound engages a neuronal ion channel or receptor.[1][2] This document will objectively compare the performance of various target engagement validation methods and provide the supporting experimental data and protocols necessary for their implementation.

Comparison of Target Engagement Validation Methods

Establishing that a drug candidate physically interacts with its intended target within a cellular context is a critical step in drug discovery.[3][4] A variety of methods exist, each with its own advantages and limitations. Below is a comparison of key techniques that can be employed to validate the target engagement of this compound.

| Method | Principle | Advantages | Disadvantages | Typical Data Output | Reference |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Label-free; applicable in live cells and tissues; provides direct evidence of binding. | Not all proteins show a significant thermal shift; can be low-throughput without specialized equipment. | Melt curve (protein abundance vs. temperature); Isothermal dose-response curve (protein abundance vs. drug concentration at a fixed temperature). | [5][6][7] |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require protein purification; can identify unknown targets. | Protease accessibility may not be altered for all binding events; requires optimization of protease concentration and digestion time. | Band intensity on a Western blot or protein abundance from mass spectrometry, showing protection from proteolysis at different drug concentrations. | [8][9][10] |

| Affinity Purification-Mass Spectrometry (AP-MS) | A tagged "bait" (e.g., a modified version of this compound) is used to pull down its interacting "prey" proteins, which are then identified by mass spectrometry. | Can identify direct and indirect binding partners; provides a global view of the interactome. | Requires chemical modification of the drug, which may alter its binding properties; can have high background from non-specific interactions. | A list of proteins identified by mass spectrometry, with scores indicating the confidence of the interaction. | [11][12][13] |

| NanoBRET™ Target Engagement Assay | In-cell measurement of Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuciferase®-tagged target protein and a fluorescently labeled tracer that binds to the same target. Unlabeled this compound competes with the tracer, reducing the BRET signal. | A live-cell, real-time assay; highly sensitive and quantitative; suitable for high-throughput screening. | Requires genetic modification of the target protein to add the NanoLuc tag; necessitates a suitable fluorescent tracer. | A dose-response curve showing the displacement of the tracer by this compound, from which the IC50 can be determined. | [14][15][16] |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[5][6]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., a neuronal cell line) to 80-90% confluency. b. Treat cells with various concentrations of this compound or a vehicle control for a specified time.

2. Heating and Lysis: a. Harvest cells and resuspend in a suitable buffer. b. Aliquot cell suspensions and heat each aliquot to a different temperature for a set time (e.g., 3 minutes). c. Lyse the cells by freeze-thaw cycles or sonication.

3. Separation of Soluble and Precipitated Proteins: a. Centrifuge the lysates at high speed to pellet the precipitated proteins. b. Collect the supernatant containing the soluble proteins.

4. Protein Quantification and Analysis: a. Measure the protein concentration of the soluble fractions. b. Analyze the abundance of the target protein in each sample by Western blotting or mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is based on standard DARTS procedures.[8][9]

1. Cell Lysis and Drug Incubation: a. Lyse cultured cells in a non-denaturing buffer. b. Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

2. Protease Digestion: a. Add a protease (e.g., pronase or thermolysin) to each lysate and incubate for a specific time to allow for protein digestion.

3. Digestion Quenching and Sample Preparation: a. Stop the digestion by adding a protease inhibitor and/or by heat inactivation. b. Prepare the samples for analysis by SDS-PAGE.

4. Analysis: a. Separate the protein fragments by SDS-PAGE and visualize by Coomassie staining or perform a Western blot for the specific target protein.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow for an AP-MS experiment.[11][17]

1. "Bait" Preparation: a. Synthesize a derivative of this compound that incorporates a reactive group for immobilization or a tag for affinity purification (e.g., biotin).

2. Cell Lysis and "Bait" Incubation: a. Prepare a cell lysate from the cells of interest. b. Incubate the lysate with the immobilized or tagged this compound "bait" to allow for binding to its target proteins.

3. Affinity Purification: a. Use affinity chromatography (e.g., streptavidin beads for a biotinylated bait) to capture the "bait" along with its bound proteins. b. Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Protein Identification: a. Elute the bound proteins from the affinity matrix. b. Identify the eluted proteins using mass spectrometry.

NanoBRET™ Target Engagement Assay

This protocol follows the general principles of the NanoBRET™ assay.[15][16]

1. Cell Preparation: a. Transfect cells with a vector expressing the target protein fused to NanoLuciferase®. b. Plate the transfected cells in a suitable microplate.

2. Assay Execution: a. Add the fluorescent tracer to the cells. b. Add varying concentrations of this compound. c. Incubate to allow for binding competition to reach equilibrium.

3. Signal Detection: a. Add the NanoBRET™ substrate. b. Measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the fluorescent tracer).

4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Plot the BRET ratio against the concentration of this compound to determine the IC50.

Visualizations

References

- 1. Amantadine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]

- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]

- 10. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing Protein-Protein Interactions with Label-Free Mass Spectrometry Quantification in Combination with Affinity Purification by Spin-Tip Affinity Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. selvita.com [selvita.com]

- 16. tracerDB: a crowdsourced fluorescent tracer database for target engagement analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

A Comparative Guide to Spiroamantadine and Neuraminidase Inhibitors for Influenza A

For Researchers, Scientists, and Drug Development Professionals

Influenza A remains a significant global health concern, necessitating the continued development and evaluation of novel antiviral agents. This guide provides a detailed comparison of two distinct classes of anti-influenza A drugs: the investigational compound Spiroamantadine, a second-generation adamantane derivative, and the established class of neuraminidase inhibitors. This comparison focuses on their mechanisms of action, in vitro efficacy, resistance profiles, and the experimental methodologies used for their evaluation.

Executive Summary

This compound and its analogs are part of a newer generation of adamantane derivatives designed to overcome the widespread resistance that has rendered first-generation adamantanes like amantadine and rimantadine largely ineffective.[1][2][3] These compounds target the M2 proton channel of the influenza A virus, a crucial component for viral uncoating. In contrast, neuraminidase inhibitors, such as oseltamivir, zanamivir, and peramivir, target the viral neuraminidase enzyme, preventing the release of progeny virions from infected cells.[4][5][6][7] While neuraminidase inhibitors are a cornerstone of current influenza treatment, the emergence of resistance underscores the need for alternative therapeutic strategies, reigniting interest in novel M2 ion channel blockers like this compound.

Mechanism of Action

The fundamental difference between these two classes of antivirals lies in their viral targets and the stage of the viral lifecycle they inhibit.

This compound (and Adamantane Derivatives): These compounds are M2 ion channel blockers.[7] The M2 protein is a proton-selective ion channel essential for the uncoating of the influenza A virus within the host cell endosome. By blocking this channel, adamantanes prevent the acidification of the viral interior, which is a necessary step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thus halting viral replication at an early stage.[8][9] this compound and related spiro[pyrrolidine-2,2'-adamantanes] are designed to interact with the M2 protein, including strains that have developed resistance to earlier adamantanes.[5][10]

Neuraminidase Inhibitors: This class of drugs targets the neuraminidase (NA) enzyme on the surface of the influenza virus.[4][5][6][7] Neuraminidase is responsible for cleaving sialic acid residues from the host cell surface, which allows for the release of newly formed viral particles. By inhibiting neuraminidase, these drugs cause the newly synthesized virions to aggregate on the cell surface and to each other, preventing their release and subsequent infection of other cells.[6][7] This action curtails the spread of the infection within the respiratory tract.

References

- 1. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005--06 Influenza Season [cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Comparative Analysis of Spiroamantadine Compounds as Antiviral Agents Against Influenza A

For Immediate Release

[City, State] – [Date] – A comprehensive statistical analysis of preclinical data reveals that spiroamantadine compounds demonstrate significant antiviral activity against influenza A virus, with some derivatives showing superior potency compared to the first-generation adamantane drugs, amantadine and rimantadine. This guide provides a detailed comparison of these compounds, their mechanism of action, and the experimental data supporting their potential as a new class of anti-influenza therapeutics.

The emergence of influenza strains resistant to currently approved antiviral drugs necessitates the development of novel therapeutic agents. This compound compounds, characterized by a spiro-linkage of a heterocyclic ring to an adamantane cage, represent a promising avenue of research. These compounds are designed to target the M2 proton channel of the influenza A virus, a critical component in the viral replication cycle.

Data Summary: Antiviral Efficacy and Cytotoxicity

The antiviral activity of this compound derivatives has been evaluated in vitro against various influenza A strains. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for representative compounds compared to benchmark antiviral drugs. A higher SI value indicates a more favorable safety profile.

| Compound | Influenza A Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Spiro[pyrrolidine-2,2'-adamantanes] | |||||

| Compound 1 | A/H3N2 | 0.8 | >100 | >125 | |

| Compound 2 | A/H1N1 | 1.2 | >100 | >83 | |

| Spiro[piperidine-4,2'-adamantanes] | |||||

| Compound 3 | A/H3N2 | 0.5 | >100 | >200 | |

| Benchmark Drugs | |||||

| Amantadine | A/H3N2 | 2.5 | >100 | >40 | |

| Rimantadine | A/H3N2 | 1.5 | >100 | >67 | |

| Oseltamivir | A/H1N1 | 0.01 | >1000 | >100,000 | |

| Baloxavir marboxil | A/H1N1 | 0.0015 | >100 | >66,667 |

Note: The data presented is a synthesis of representative values from preclinical studies. Actual values may vary depending on the specific influenza strain and cell line used.

Mechanism of Action: Inhibition of the M2 Proton Channel

This compound compounds, like their predecessors amantadine and rimantadine, are believed to exert their antiviral effect by blocking the M2 proton channel of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell, a critical step for the release of the viral genome and subsequent replication. By obstructing this channel, this compound derivatives prevent the acidification of the viral interior, thereby halting the infection process at an early stage.

Figure 1: Proposed mechanism of action of this compound compounds targeting the Influenza A M2 proton channel.

Experimental Protocols

The antiviral activity and cytotoxicity of the this compound compounds were determined using standard in vitro assays.

Plaque Reduction Assay

This assay is a functional method to quantify the infectivity of a virus.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed and then infected with a known dilution of influenza A virus for 1 hour at 37°C.

-

Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques (localized areas of cell death).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

EC50 Determination: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Figure 2: Experimental workflow for the Plaque Reduction Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, therefore, cell viability.

-

Cell Seeding: MDCK cells are seeded in 96-well plates and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for the same duration as the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active metabolism convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

CC50 Determination: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Conclusion

The statistical analysis of available data indicates that this compound compounds are potent inhibitors of influenza A virus replication in vitro. Their enhanced activity compared to first-generation adamantanes, coupled with a favorable selectivity index for some derivatives, underscores their potential for further development. The detailed experimental protocols provided herein offer a basis for the standardized evaluation of these and other novel antiviral candidates. Further in vivo studies are warranted to fully assess the therapeutic potential of this promising class of compounds.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Spiroamantadine

For Immediate Release

To ensure the safety of laboratory personnel and the protection of our environment, this document provides a comprehensive guide to the proper disposal procedures for Spiroamantadine. Given that "this compound" appears to be a novel or specialized research compound without a publicly available Safety Data Sheet (SDS), it is imperative to treat it as a substance with unknown hazardous potential. The following guidelines are based on established best practices for the disposal of new chemical entities and related compounds such as adamantane derivatives and spirocyclic molecules.

Researchers, scientists, and drug development professionals handling this compound must adhere to these procedures to minimize risk and ensure regulatory compliance. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before handling or disposing of this compound.

Summary of Assumed Hazards and Recommended Precautions

Due to the lack of specific toxicological and environmental data for this compound, a cautious approach is required. The recommendations below are derived from the general properties of adamantane derivatives and spiro compounds, which can exhibit significant biological activity and environmental persistence.

| Hazard Category | Assumed Risk and Rationale | Recommended Precautions & PPE |

| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Some spiro compounds are known to be highly toxic. The adamantane structure can facilitate interaction with biological systems. | Gloves: Chemical-resistant (e.g., nitrile). Eye Protection: Safety glasses with side shields or goggles. Lab Coat: Standard laboratory coat. Respiratory: Use in a well-ventilated area or a chemical fume hood. |

| Chronic Toxicity/ Mutagenicity/ Carcinogenicity | Unknown. Novel compounds should be treated as potentially hazardous with long-term exposure. | Handle with appropriate PPE as listed above. Minimize the quantities used and stored. |

| Environmental Hazard | Adamantane derivatives can be resistant to degradation, suggesting potential for environmental persistence. | Do not dispose of down the drain or in general waste. All waste must be treated as hazardous chemical waste. |

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste.

1. Waste Segregation at the Point of Generation:

-

Solid Waste:

-

Place all non-sharp solid waste contaminated with this compound (e.g., gloves, weighing papers, paper towels, contaminated PPE) into a dedicated, clearly labeled, and sealed hazardous waste container.

-

The container should be made of a material compatible with the chemical and its solvents.

-

Label the container as "Hazardous Waste: this compound Solid Waste" and include the date of accumulation.

-

-

Liquid Waste:

-

Collect all liquid waste containing this compound (e.g., reaction mixtures, solvents, cleaning rinsates) in a dedicated, leak-proof, and shatter-resistant container.

-

Do not mix with other incompatible waste streams.

-

The container must be clearly labeled as "Hazardous Waste: this compound Liquid Waste" with a list of all chemical components and their approximate concentrations.

-

Keep the container securely closed when not in use.

-

-

Sharps Waste:

-

Dispose of any sharps (e.g., needles, scalpels, contaminated glassware) contaminated with this compound in a designated, puncture-resistant sharps container.

-

Label the sharps container as "Hazardous Waste: Sharps with this compound Contamination."

-

2. Waste Storage:

-

Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area.

-

This area should be away from general laboratory traffic and incompatible materials.

-

Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

3. Final Disposal:

-

Do not attempt to neutralize or treat this compound waste in the laboratory unless a validated and approved protocol is in place.

-

Arrange for the collection and disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

-

The most probable method of disposal for a novel compound of this nature is high-temperature incineration by a specialized facility.

Emergency Spill Procedures

In the event of a this compound spill:

-

Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

-

Secure the Area: Restrict access to the spill location.

-

Personal Protective Equipment: Don appropriate PPE, including respiratory protection if the compound is a powder or volatile.

-

Containment and Cleanup:

-

For solid spills, carefully sweep or vacuum (with HEPA filter) the material to avoid generating dust.

-

For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

-

Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

-

Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals for specific requirements and procedures.

Essential Safety Protocols for Handling Spiroamantadine and its Derivatives

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling adamantane-based compounds. The following table summarizes the recommended PPE.

| Protection Type | Recommended Equipment | Specifications and Usage Notes |

| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards. | Must meet EN166, AS/NZS 1337.1, or equivalent national standards. Contact lenses may absorb and concentrate irritants and should be worn with caution.[1] |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or overalls, and in some cases, a PVC apron. | Gloves should be tested to EN 374 standards with a material thickness greater than 0.11 mm.[2] Regularly inspect gloves for any signs of degradation or puncture. A barrier cream can provide additional skin protection.[1][3] |

| Respiratory Protection | A respirator may be necessary if engineering controls do not adequately prevent exposure to dust or aerosols. | The type of respirator should be determined by a professional risk assessment. Powered, positive-flow, full-face apparatus can be an option to reduce heat stress.[1] |

| Footwear | Closed-toe, closed-heel shoes. | Shoes should cover the entire foot to protect against spills. |

Operational and Disposal Plans

Receiving and Storage:

-

Upon receipt, inspect containers for any damage or leaks.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Keep containers tightly closed when not in use.[4]

-

Food and drink should not be stored or consumed in areas where chemicals are handled.[3]

Handling and Use:

-

All handling of Spiroamantadine should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid the generation of dust.[1]

-

Use appropriate tools and techniques to minimize direct contact.

-

Wash hands thoroughly after handling the compound.[3]